![molecular formula C20H29N7O3S B2645115 N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034471-78-6](/img/structure/B2645115.png)
N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide
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Description
N-(4-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H29N7O3S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antifungal, and Anthelmintic Applications
A study by Khan et al. (2019) synthesized and characterized a series of sulfonamides and alkylated piperazine derivatives for potential antibacterial, antifungal, and anthelmintic applications. Molecular docking revealed that active compounds exhibited similar binding poses as standards, indicating a good correlation with the observed in vitro data for active compounds. Additionally, latent fingerprint analysis showed that one compound exhibited good stickiness and finger rhythm without dense dust, suggesting its application in detecting fingerprints on various surfaces (Khan et al., 2019).
Antiallergy Activity
Another research led by Walsh et al. (1990) focused on synthesizing a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides and evaluating them for antiallergy activity. Some derivatives exhibited activity in the passive foot anaphylaxis (PFA) assay, an IgE-mediated model useful for detecting compounds with antiallergic activity (Walsh et al., 1990).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with antimicrobial activity against several bacteria and fungi. These compounds were evaluated for their effectiveness against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing the potential of such derivatives in developing new antimicrobial agents (Patel et al., 2012).
Enzyme Inhibition
Research by Lolak et al. (2020) investigated a series of benzenesulfonamides incorporating 1,3,5-triazine moieties for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The study showed that these compounds had moderate DPPH radical scavenging and metal chelating activity, with certain compounds displaying significant inhibition against AChE and BChE (Lolak et al., 2020).
properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O3S/c1-14-12-16(22-15(2)28)8-9-17(14)31(29,30)21-13-18-23-19(26(3)4)25-20(24-18)27-10-6-5-7-11-27/h8-9,12,21H,5-7,10-11,13H2,1-4H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMNNRUZLMPJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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